molecular formula C10H16BrNS B1414966 N-[(4-bromothiophen-2-yl)methyl]-3-methylbutan-1-amine CAS No. 1007579-07-8

N-[(4-bromothiophen-2-yl)methyl]-3-methylbutan-1-amine

Cat. No. B1414966
M. Wt: 262.21 g/mol
InChI Key: OJBPKJUATZYHSN-UHFFFAOYSA-N
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Description

The compound “N-[(4-bromothiophen-2-yl)methyl]-3-methylbutan-1-amine” is a complex organic molecule. It contains a bromothiophene group, which is a thiophene (a sulfur-containing heterocycle) with a bromine atom attached, and an amine group attached to a 3-methylbutan-1-amine .


Synthesis Analysis

While specific synthesis methods for “N-[(4-bromothiophen-2-yl)methyl]-3-methylbutan-1-amine” were not found, similar compounds have been synthesized via Suzuki cross-coupling reactions . This involves the reaction of a halide (or similar) group with a boronic acid in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques. For example, a related compound, “N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline”, has been analyzed using 1H-NMR and 13C-NMR .


Chemical Reactions Analysis

The Suzuki cross-coupling reaction mentioned earlier is a key chemical reaction involved in the synthesis of similar compounds . This reaction is tolerant of a wide range of electron-donating and withdrawing functional groups .

Scientific Research Applications

Synthesis and Catalysis

  • N-[(4-bromothiophen-2-yl)methyl]-3-methylbutan-1-amine and related compounds are pivotal in catalysis, particularly in palladium-catalyzed reactions. A study by Rizwan et al. (2021) demonstrated the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs via Suzuki cross-coupling reactions, highlighting the versatility of such compounds in synthesizing analogs with various functional groups. The study also incorporated density functional theory (DFT) investigations to understand the molecular structure and reactivity of the synthesized analogs (Rizwan et al., 2021).

Organic Synthesis and Functionalization

  • Compounds similar to N-[(4-bromothiophen-2-yl)methyl]-3-methylbutan-1-amine are used as intermediates in the synthesis of various biologically active molecules. A paper by Nagarapu et al. (2009) outlined novel synthetic routes for 1-amino-1-phenylbutane, starting from n-butylbenzene, a compound used as an intermediate for synthesizing substituted triazoles and aminothiazoles, among others (Nagarapu et al., 2009).

Antimicrobial and Anticancer Activities

  • Schiff bases, which can be derived from compounds similar to N-[(4-bromothiophen-2-yl)methyl]-3-methylbutan-1-amine, have shown potential in biological applications. For instance, a study on E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one highlighted its effective cytotoxic activity against A549 cell lines, suggesting potential in anticancer research (S. M et al., 2022).

Molecular Complexes and Reactions

  • The compound and its derivatives also play a role in the formation of molecular complexes and in facilitating specific organic reactions. Efremova et al. (2004) investigated a molecular complex involving 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine, which undergoes reactions with amines, showing the compound's relevance in complex organic syntheses (Efremova et al., 2004).

properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNS/c1-8(2)3-4-12-6-10-5-9(11)7-13-10/h5,7-8,12H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBPKJUATZYHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromothiophen-2-yl)methyl](3-methylbutyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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